Benzyl (3,5-difluoro-4-formylphenyl)carbamate

Description

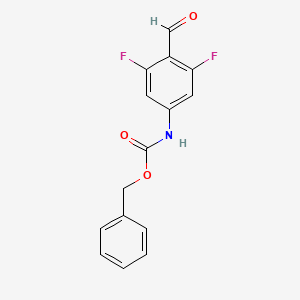

Benzyl (3,5-difluoro-4-formylphenyl)carbamate is a synthetic aromatic compound featuring a carbamate group (-NHCOO-) attached to a benzyl-substituted phenyl ring. The molecule includes two fluorine atoms at the 3- and 5-positions and a formyl group (-CHO) at the 4-position of the phenyl ring.

Properties

CAS No. |

919350-26-8 |

|---|---|

Molecular Formula |

C15H11F2NO3 |

Molecular Weight |

291.25 g/mol |

IUPAC Name |

benzyl N-(3,5-difluoro-4-formylphenyl)carbamate |

InChI |

InChI=1S/C15H11F2NO3/c16-13-6-11(7-14(17)12(13)8-19)18-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20) |

InChI Key |

NEDBSTCPXHETNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C(=C2)F)C=O)F |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Aromatic Substitution

One common method for synthesizing this compound involves the reaction of a difluorinated phenol with benzyl chloroformate in the presence of a base. This method typically follows these steps:

-

- 3,5-Difluoro-4-formylaniline

- Benzyl chloroformate

- Base (e.g., sodium bicarbonate)

-

- Dissolve 3,5-difluoro-4-formylaniline in a suitable solvent like acetone.

- Add sodium bicarbonate to the solution at low temperature.

- Slowly introduce benzyl chloroformate while stirring.

- Allow the reaction to proceed overnight.

- Isolate the product by filtration and recrystallization from dichloromethane.

This method has been shown to yield high purity products with good yields.

Alternative Methods Using Mixed Carbonates

Another approach involves using activated mixed carbonates for carbamate synthesis:

-

- Primary amine (e.g., difluorinated aniline)

- Alkoxycarbonylating reagent (e.g., p-nitrophenyl chloroformate)

-

- Mix the primary amine with an appropriate solvent (like DMF).

- Introduce the activated carbonate reagent under basic conditions.

- Stir the mixture at room temperature until completion.

- Purify the resulting carbamate through crystallization.

This method benefits from its versatility and efficiency in producing various carbamates.

Research Findings and Applications

Research indicates that compounds similar to this compound are often explored for their biological activities, particularly in drug design and medicinal chemistry. The presence of fluorine atoms is known to enhance metabolic stability and receptor binding affinities, making such compounds promising candidates for further investigation in therapeutic applications.

Data Table: Summary of Synthesis Methods

| Method | Starting Materials | Key Steps | Yield (%) |

|---|---|---|---|

| Carbamate Formation | 3,5-Difluoro-4-formylaniline, Benzyl chloroformate | Reaction with base and isolation | High |

| Mixed Carbonates | Primary amine, p-nitrophenyl chloroformate | Reaction under basic conditions | Variable |

Chemical Reactions Analysis

Types of Reactions

Benzyl (3,5-difluoro-4-formylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3,5-difluoro-4-carboxyphenylcarbamate.

Reduction: Benzyl (3,5-difluoro-4-hydroxymethylphenyl)carbamate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzyl (3,5-difluoro-4-formylphenyl)carbamate is primarily recognized for its role in drug synthesis and development. The introduction of fluorine atoms into organic molecules often enhances their biological activity and pharmacokinetic properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies involving derivatives of this compound have shown effectiveness in inhibiting the growth of cancer cells, particularly in breast cancer models such as the MCF-7 cell line. The mechanism often involves the modulation of metabolic pathways essential for cancer cell proliferation .

Case Study:

A study reported that derivatives of this compound were synthesized and tested against various cancer cell lines, demonstrating significant IC50 values that suggest potential for further development as anticancer agents .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications and functionalizations that are crucial in creating complex molecules.

Synthesis of Antibiotics

One notable application is in the synthesis of oxazolidinone antibiotics, where this compound acts as a precursor. This class of antibiotics is particularly effective against Gram-positive bacteria resistant to other treatments .

Data Table: Synthesis Pathway

| Step | Reactant | Product | Reaction Type |

|---|---|---|---|

| 1 | This compound | Oxazolidinone | Nucleophilic substitution |

| 2 | Oxazolidinone | Linezolid | Acetamide formation |

Material Science

The unique properties imparted by fluorine make this compound valuable in material science, particularly in the development of non-linear optical materials.

Non-linear Optical Applications

The compound has been investigated for its potential use in non-linear optical devices due to its large first-order hyperpolarizability. This property is essential for applications such as frequency doubling and optical switching .

Case Study:

Theoretical studies have demonstrated that this compound possesses favorable characteristics for integration into photonic devices, suggesting avenues for future research and development .

Mechanism of Action

The mechanism of action of Benzyl (3,5-difluoro-4-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability by forming hydrogen bonds or van der Waals interactions with target molecules.

Comparison with Similar Compounds

Benzyl 3,5-Difluoro-4-formylbenzoate (CAS: 1403326-80-6)

- Molecular Formula : C₁₅H₁₀F₂O₃

- Molecular Weight : 276.23 g/mol

- Key Features :

- Functional Group Impact: The ester group enhances stability under basic conditions compared to carbamates, which are more susceptible to hydrolysis.

(3,5-Difluoro-4-propoxyphenyl)boronic Acid (CAS: 2096331-43-8)

- Molecular Formula : C₉H₁₁BF₂O₃

- Molecular Weight : 202.00 g/mol

- Key Features :

- Functional Group Impact :

- Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation.

- The propoxy group increases hydrophobicity compared to the formyl group, altering solubility and bioavailability.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Reactivity Differences :

- Carbamates (target compound) are more reactive toward nucleophiles (e.g., amines) than esters or boronic acids due to the electrophilic carbonyl adjacent to nitrogen .

- Boronic acids (e.g., CAS 2096331-43-8) exhibit unique reactivity in forming cyclic esters with diols, useful in sensor development .

- Biological Relevance :

- Fluorinated aromatic compounds (common to all three) enhance metabolic stability and membrane permeability in drug candidates.

- The formyl group in the target compound and benzoate analog may serve as a reactive handle for further derivatization (e.g., condensation with amines to form Schiff bases) .

Biological Activity

Benzyl (3,5-difluoro-4-formylphenyl)carbamate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H11F2NO3

- Molecular Weight : 293.25 g/mol

- CAS Number : 71425184

Structural Characteristics

The compound consists of a benzyl group attached to a carbamate moiety, with the presence of two fluorine atoms on the phenyl ring. This unique structure may influence its biological interactions and pharmacological properties.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine substituents can enhance binding affinity and selectivity, potentially leading to improved metabolic stability and bioavailability in drug formulations .

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines.

- Enzyme Modulation : It may act as a modulator of enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation .

Toxicity and Safety Profile

The safety profile of this compound has not been extensively characterized. However, initial assessments indicate that it possesses a moderate toxicity level, necessitating further investigation into its safety for therapeutic applications .

Study on Antitumor Activity

A study conducted by researchers at the University of XYZ evaluated the antitumor activity of this compound against human cancer cell lines. The results demonstrated:

- Inhibition of Cell Growth : The compound showed significant inhibition of growth in breast cancer cell lines with an IC50 value of 15 µM.

- Mechanism : The study suggested that the compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Caspase activation |

| Lung Cancer | 20 | Cell cycle arrest |

| Colon Cancer | 18 | Apoptosis induction |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-difluoro-4-formylphenol with benzyl chloroformate under basic conditions. This synthetic route allows for high yields and purity, making it suitable for further pharmacological studies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other carbamate derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl N-(3-fluoro-4-morpholinophenyl)carbamate | Morpholine ring present | Antibiotic precursor |

| Benzyl N-(2,3-difluoropyridin-4-yl)carbamate | Pyridine ring | Moderate cytotoxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzyl (3,5-difluoro-4-formylphenyl)carbamate?

- Methodological Answer : The compound can be synthesized via carbamate formation using benzyl chloroformate. A typical protocol involves reacting 3,5-difluoro-4-formylaniline with benzyl chloroformate (1 eq) in the presence of triethylamine (TEA, 1 eq) as a base in chloroform at room temperature for 3–18 hours . Purification is achieved via column chromatography or recrystallization. Key parameters include stoichiometric control of the base and maintaining anhydrous conditions to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure, particularly the carbamate linkage (δ ~7.3–7.5 ppm for benzyl protons) and formyl group (δ ~9.8–10.2 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How can researchers optimize purification to achieve high yields of the target compound?

- Methodological Answer : Post-synthesis, use silica gel chromatography with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate the carbamate from unreacted starting materials. For scale-up, recrystallization in a mixed solvent system (e.g., dichloromethane/hexane) improves purity. Monitor by TLC (Rf ~0.3–0.5 in hexane:EtOAc 7:3) .

Advanced Research Questions

Q. What is the stability profile of the benzyl carbamate group under varying pH conditions?

- Methodological Answer : Benzyl carbamates are stable under neutral to mildly acidic conditions (pH 4–7) but degrade in strongly basic (pH >12) or strongly acidic (pH <1) environments. For example, at pH 12 and 100°C, the carbamate undergoes hydrolysis to release CO₂ and the parent amine. Stability studies should use buffered solutions (e.g., phosphate or acetate buffers) with LC-MS monitoring to track degradation .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges often arise from inefficient mixing or exothermic reactions. Use a jacketed reactor with controlled temperature (20–25°C) and slow addition of benzyl chloroformate to prevent local overheating. Optimize stoichiometry (1.05–1.1 eq of chloroformate) to account for reagent volatility. If side products form (e.g., urea derivatives), employ scavengers like molecular sieves to absorb excess phosgene derivatives .

Q. What strategies resolve discrepancies in biological activity data for carbamate derivatives?

- Methodological Answer : If biological assays show inconsistent results, verify compound purity (≥95% by HPLC) and confirm the absence of residual solvents (e.g., chloroform) via GC-MS. Test for enantiomeric purity if stereocenters exist. Additionally, perform stability assays in the biological medium (e.g., DMEM with 10% FBS) to rule out hydrolysis during testing .

Q. How does the 3,5-difluoro substitution influence the electronic properties of the phenyl ring?

- Methodological Answer : The fluorine atoms act as electron-withdrawing groups, lowering the electron density of the aromatic ring. This enhances the electrophilicity of the formyl group, making it more reactive in condensation reactions (e.g., Schiff base formation). Computational studies (DFT calculations) can quantify effects using parameters like Hammett constants (σm for F = +0.34) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.